molecular formula C12H19N B13609088 3-(4-Ethylphenyl)butan-1-amine CAS No. 38247-53-9

3-(4-Ethylphenyl)butan-1-amine

Cat. No.: B13609088
CAS No.: 38247-53-9
M. Wt: 177.29 g/mol
InChI Key: NAMYYVSNNXNUEH-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)butan-1-amine is an organic compound that belongs to the class of primary amines It consists of a butan-1-amine backbone with a 4-ethylphenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)butan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-ethylphenylacetonitrile with 1-bromobutane, followed by reduction of the resulting nitrile to the corresponding amine using hydrogenation or lithium aluminum hydride (LiAlH4) reduction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-(4-Ethylphenyl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)butan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound may interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethylphenyl)butan-1-amine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

38247-53-9

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-(4-ethylphenyl)butan-1-amine

InChI

InChI=1S/C12H19N/c1-3-11-4-6-12(7-5-11)10(2)8-9-13/h4-7,10H,3,8-9,13H2,1-2H3

InChI Key

NAMYYVSNNXNUEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)CCN

Origin of Product

United States

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